molecular formula C7H8O2 B2573116 (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione CAS No. 145092-68-8

(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione

Cat. No.: B2573116
CAS No.: 145092-68-8
M. Wt: 124.139
InChI Key: RVFBNLMXCXFOET-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione, also known as norbornane-2,5-dione, is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid, cage-like structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common route involves the reaction of cyclopentadiene with maleic anhydride, followed by oxidation to yield the desired dione. The reaction conditions often include the use of a solvent such as toluene and heating to facilitate the cycloaddition reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.

    Substitution: The rigid structure allows for selective substitution reactions, often at the bridgehead positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has led to the discovery of compounds with potential therapeutic effects.

    Industry: The compound is used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione exerts its effects involves its interaction with various molecular targets. The rigid structure allows for specific binding interactions with enzymes and receptors, influencing biological pathways. The exact pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: A similar bicyclic compound without the dione functionality.

    Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.

    Norbornene: A related compound with a double bond in the bicyclic system.

Uniqueness

(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione is unique due to its rigid, cage-like structure and the presence of two ketone groups. This combination imparts distinct chemical reactivity and makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S,4S)-bicyclo[2.2.1]heptane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFBNLMXCXFOET-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CC(=O)[C@@H]1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145092-68-8
Record name 145092-68-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.